Elacestrant-d4 -

Elacestrant-d4

Catalog Number: EVT-12508697
CAS Number:
Molecular Formula: C30H38N2O2
Molecular Weight: 462.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Elacestrant-d4 is a deuterated form of elacestrant, an estrogen receptor antagonist specifically designed for the treatment of estrogen receptor-positive, human epidermal growth factor receptor 2-negative, estrogen receptor 1-mutated advanced or metastatic breast cancer. Elacestrant functions as a selective estrogen receptor degrader (SERD), effectively blocking the transcriptional activity of estrogen receptors and promoting their degradation. This compound was approved by the Food and Drug Administration in January 2023 and subsequently received approval in the European Union in September 2023 .

Source and Classification

Elacestrant-d4 is classified as a small molecule drug within the categories of anti-estrogens and antineoplastic agents. It is characterized by its ability to bind to the estrogen receptor-alpha (ERα), thus inhibiting tumor growth in specific breast cancer models . The compound's DrugBank accession number is DB06374, indicating its status as an investigational and approved therapeutic agent .

Synthesis Analysis

The synthesis of elacestrant-d4 involves several steps that utilize deuterated reagents to enhance its pharmacokinetic properties.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with commercially available starting materials, which are then subjected to a series of reactions including alkylation, amination, and cyclization.
  2. Deuteration: Deuterated solvents and reagents are used throughout the synthesis process to incorporate deuterium into the molecular structure.
  3. Reactions: Key reactions often involve palladium-catalyzed cross-coupling techniques, which are essential for constructing complex molecular frameworks typical of SERDs.

The detailed synthetic pathway has not been fully disclosed in public literature but typically includes steps analogous to those used for non-deuterated elacestrant synthesis .

Molecular Structure Analysis

Elacestrant-d4 has a complex molecular structure characterized by multiple functional groups conducive to its activity as an estrogen receptor antagonist.

Structure and Data

  • Chemical Formula: C30H38D2N2O2
  • Molecular Weight: Approximately 460.65 g/mol (considering deuteration).
  • Structural Features: The compound features a naphthalene core, with various substituents including ethylamino groups and methoxy phenyl moieties, which are crucial for its interaction with the estrogen receptor.

The structural formula can be represented as follows:

 6R 6 2 N 4 2 ethylamino ethyl benzyl N ethylamino 4 methoxyphenyl 5 6 7 8 tetrahydronaphthalen 2 ol\text{ 6R 6 2 N 4 2 ethylamino ethyl benzyl N ethylamino 4 methoxyphenyl 5 6 7 8 tetrahydronaphthalen 2 ol}
Chemical Reactions Analysis

Elacestrant-d4 undergoes several chemical reactions that are critical for its mechanism of action.

Reactions and Technical Details

  1. Binding Reactions: The primary reaction involves binding to the estrogen receptor-alpha, which leads to the inhibition of estrogen-mediated cell proliferation.
  2. Degradation Pathway: Following binding, elacestrant-d4 promotes the degradation of the estrogen receptor via proteasomal pathways, thereby reducing receptor levels in cancer cells.

These reactions are pivotal for its therapeutic efficacy against resistant breast cancer forms .

Mechanism of Action

Elacestrant-d4 operates through a well-defined mechanism that targets estrogen signaling pathways.

Process and Data

  • Upon administration, elacestrant-d4 binds selectively to the estrogen receptor-alpha.
  • This binding inhibits the receptor's ability to mediate transcriptional activity associated with tumor growth.
  • The compound also facilitates the proteasomal degradation of the estrogen receptor, leading to decreased levels of this receptor in target tissues.

This dual action makes elacestrant-d4 particularly effective against tumors that have developed resistance to conventional endocrine therapies .

Physical and Chemical Properties Analysis

Elacestrant-d4 exhibits distinct physical and chemical properties that influence its pharmacological profile.

Physical Properties

  • State: Solid
  • Color: White to off-white
  • Solubility: Freely soluble in dilute hydrochloric acid solutions.

Chemical Properties

  • Water Solubility: Approximately 0.00035 mg/mL.
  • LogP Value: Indicates high lipophilicity (logP ≈ 6.54), which suggests good membrane permeability.
  • Protein Binding: Greater than 99%, indicating significant interactions with plasma proteins .

These properties contribute to its bioavailability and therapeutic effectiveness.

Applications

Elacestrant-d4 is primarily utilized in scientific research focused on breast cancer treatment strategies.

Scientific Uses

  1. Clinical Trials: Investigated for efficacy in patients with advanced or metastatic breast cancer who have developed resistance to other treatments.
  2. Mechanistic Studies: Used in laboratory settings to study estrogen signaling pathways and resistance mechanisms in breast cancer cells.
  3. Pharmacological Research: Aids in developing new SERDs or combination therapies aimed at enhancing treatment outcomes for hormone-resistant cancers .

Properties

Product Name

Elacestrant-d4

IUPAC Name

(6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C30H38N2O2

Molecular Weight

462.7 g/mol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i4D2,17D2

InChI Key

SIFNOOUKXBRGGB-VORODTCVSA-N

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Isomeric SMILES

[2H]C([2H])(C)NC([2H])([2H])CC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.